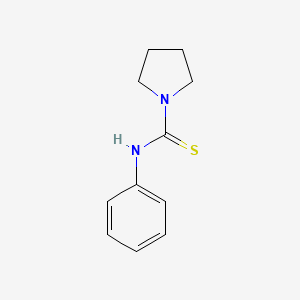

N-phenylpyrrolidine-1-carbothioamide

Übersicht

Beschreibung

CL-69975: 6-Aminoindanon , ist eine chemische Verbindung mit der Summenformel C9H9NO . Es handelt sich um eine feste Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Aminoindanon beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von Anilin-Derivaten mit Cyclohexanon in Gegenwart eines Katalysators, um die Indanonstruktur zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 6-Aminoindanon große Chargenreaktionen unter Verwendung ähnlicher Synthesewege umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet oft fortschrittliche Techniken wie präparative Flüssigchromatographie zur Reinigung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Aminoindanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Ketonen oder Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Amine oder Alkohole umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter bestimmten Bedingungen eingesetzt

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation Chinone ergeben, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-phenylpyrrolidine-1-carbothioamide has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that compounds with thioamide groups often exhibit enhanced interactions with biological targets, which may contribute to their effectiveness as antimicrobial agents. The compound's ability to form hydrogen bonds increases its binding affinity to proteins, potentially leading to novel drug designs .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. The thioamide group is believed to play a crucial role in enhancing its interaction with cellular targets, making it a candidate for further pharmacological studies aimed at cancer treatment .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It has been utilized in various synthetic routes, including photoredox reactions where it acts as a substrate to create highly reactive radicals.

Microwave-Assisted Synthesis

The compound has also been employed in microwave-assisted synthesis techniques, leading to the development of novel antitumor and antimicrobial derivatives. This method allows for efficient and rapid synthesis, yielding high purity products with significant biological activity.

Case Study: Photoredox Reactions

In a study involving photoredox α-aminoarylation reactions, this compound was introduced into the reaction mixture alongside an iridium catalyst. The results highlighted the formation of reactive intermediates that could be harnessed for further chemical transformations, showcasing the compound's utility in advanced synthetic methodologies .

| Study Type | Application | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Antimicrobial Activity | In vitro testing against pathogens | Significant inhibition observed |

| Anticancer | Cytotoxicity | Testing on cancer cell lines | Notable reduction in cell viability |

| Organic Synthesis | Photoredox Reactions | Iridium-catalyzed reactions | Formation of new radical intermediates |

Wirkmechanismus

The mechanism of action of 6-aminoindanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it may interact with receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

6-Aminoindanon: ist ähnlich zu anderen Indanon-Derivaten wie und .

Vergleich: Im Vergleich zu seinen Analoga zeigt 6-Aminoindanon eine einzigartige Reaktivität und Stabilität, was es besonders wertvoll für synthetische Anwendungen macht

Einzigartigkeit: Die einzigartige Struktur von 6-Aminoindanon ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen und unterscheidet es von anderen ähnlichen Verbindungen. Seine Vielseitigkeit in chemischen Reaktionen und Anwendungen unterstreicht seine Bedeutung in Forschung und Industrie .

Biologische Aktivität

N-phenylpyrrolidine-1-carbothioamide (C11H14N2S) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1-isothiocyanatobenzene with pyrrolidine. The resulting compound features a thioamide functional group, which is known for its diverse biological activities. The crystal structure of the compound reveals significant intermolecular interactions that contribute to its stability and reactivity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study investigating various pyrrolidine derivatives found that compounds with thioamide functionalities exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 7.8 to 62.5 µg/mL, indicating a potent effect compared to standard antibiotics like oxytetracycline .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| 1 | 15.6 | 31.25 | Staphylococcus aureus |

| 2 | 31.25 | 62.5 | Escherichia coli |

| 3 | 62.5 | 125 | Pseudomonas aeruginosa |

Antitumor Activity

The antitumor potential of this compound has also been explored, particularly in relation to its cytotoxic effects on various cancer cell lines. A study reported that derivatives of pyrrolidinones demonstrated significant cytotoxicity against human breast carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 10 |

| B | HeLa (Cervical Cancer) | 15 |

| C | A549 (Lung Cancer) | 20 |

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thioamide group may facilitate these interactions through hydrogen bonding and coordination, enhancing the compound's efficacy against microbial and cancerous cells .

Case Studies

In a notable case study, researchers synthesized a series of thioamide derivatives based on the pyrrolidine scaffold and evaluated their biological activities. The results indicated that modifications in the phenyl ring significantly influenced both antimicrobial and antitumor activities, suggesting that structure-activity relationships play a crucial role in the design of effective therapeutic agents .

Eigenschaften

IUPAC Name |

N-phenylpyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFGHBFTQNIGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940269 | |

| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-49-9 | |

| Record name | NSC124002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N-PHENYLTHIOCARBAMOYL)PYRROLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.